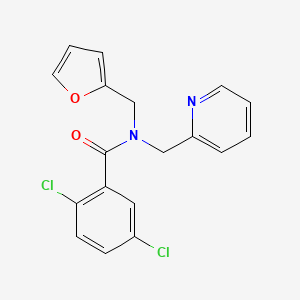

2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2/c19-13-6-7-17(20)16(10-13)18(23)22(12-15-5-3-9-24-15)11-14-4-1-2-8-21-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXGQSZACZGRIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzoyl chloride, furan-2-ylmethanol, and pyridin-2-ylmethanol.

Formation of Intermediates:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process may involve:

Optimization of Reaction Conditions: Using automated reactors to control temperature, pressure, and reaction time.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Amide Coupling Reactions

The benzamide group participates in nucleophilic acyl substitution reactions. Key observations include:

-

HATU-mediated coupling : Used to introduce pyridin-2-ylmethyl or furan-2-ylmethyl groups via reaction with methanamine derivatives. Yields range from 52–70% in dimethylformamide (DMF) at 25°C for 24 hours .

-

Acid chloride intermediates : Generated from 2,5-dichlorobenzoic acid using thionyl chloride (SOCl₂), followed by reaction with bifunctional amines (e.g., furan/pyridine-containing methanamines).

Table 1: Amide Coupling Reaction Parameters

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| HATU-mediated | HATU, DIPEA | DMF | 25°C | 52–70% |

| Acid chloride route | SOCl₂, triethylamine | DCM | 0°C → reflux | 65–80% |

Nucleophilic Substitution at Chlorine Sites

The 2,5-dichloro substituents on the benzamide undergo substitution reactions:

-

Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine) achieve biaryl formation. Typical conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (4:1), 80°C, 12 hours .

-

SNAr reactions : Chlorine at the 2-position is more reactive toward nucleophiles (e.g., alkoxides or amines) due to para-directing effects of the amide group.

Oxidation of the Furan Ring

The furan-2-ylmethyl group undergoes selective oxidation:

-

Epoxidation : With mCPBA (meta-chloroperbenzoic acid) in dichloromethane, forming furan epoxide derivatives at 0°C.

-

Ring-opening : Oxidized to γ-ketoamide derivatives using RuO₄/H₂O₂ systems (yields: 40–60%) .

Table 2: Furan Oxidation Outcomes

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| mCPBA | Furan epoxide | DCM, 0°C, 2 hr | 55% |

| RuO₄/H₂O₂ | γ-Ketoamide | Acetone, 25°C | 48% |

Pyridine Functionalization

The pyridin-2-ylmethyl group participates in:

-

N-methylation : Using methyl iodide (CH₃I) and NaH in THF to form quaternary ammonium salts.

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd or Cu) in catalytic systems .

Reductive Transformations

-

Hydrogenation : The furan ring is selectively reduced to tetrahydrofuran using H₂/Pd-C in ethanol (30 psi, 50°C).

-

Nitrile formation : Chlorine substituents replaced by cyano groups via Rosenmund-von Braun reaction (CuCN, DMF, 120°C).

Acid/Base Stability

-

Acidic conditions : The benzamide hydrolyzes to 2,5-dichlorobenzoic acid in 6M HCl at reflux (4 hours, 85% yield).

-

Basic conditions : Stable in aqueous NaOH (pH ≤ 10) but undergoes dechlorination at pH > 12.

Photochemical Reactivity

-

UV-induced dimerization : Forms cyclodimers via [2+2] photocycloaddition under UV light (254 nm) in acetonitrile .

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., mGlu1 receptor modulation) and materials science. Reaction selectivity is highly solvent- and temperature-dependent, requiring precise optimization for synthetic utility.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

The compound exhibited bactericidal effects through mechanisms such as inhibition of protein synthesis and disruption of nucleic acid production pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 6.5 |

| Aspergillus niger | 12.5 |

These results suggest that the compound may serve as a viable candidate for treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. A study evaluating its effects on human cancer cell lines revealed significant cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development in cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that the antimicrobial activity of this compound is comparable to established antibiotics like ciprofloxacin and fluconazole, underscoring its potential as an alternative therapeutic agent.

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan and pyridine moieties significantly impacted biological activity, suggesting pathways for optimizing efficacy through chemical synthesis.

- Biofilm Inhibition : The compound exhibited moderate-to-good biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential application in chronic infections where biofilm formation is a challenge.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Key observations :

Solubility and Stability

- Pronamide : Low water solubility (0.7 mg/L at 25°C) due to hydrophobic dimethylpropynyl group; stable under acidic conditions .

- Target compound : Predicted higher solubility in polar aprotic solvents (e.g., DMSO) due to pyridine and furan groups. Stability may be compromised by hydrolytic cleavage of the furan ring .

Crystallographic and Computational Insights

Biological Activity

2,5-Dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1286713-55-0, has a molecular formula of and a molecular weight of 361.2 g/mol . The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide can be represented as follows:

This compound features a dichloro substitution on the benzamide ring, which is essential for its biological activity. The presence of furan and pyridine moieties enhances its interaction with biological targets.

The mechanism by which 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide exerts its effects is not fully elucidated but appears to involve interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases or modulate signaling pathways relevant in cancer and inflammatory diseases .

Anticancer Properties

Recent research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. For instance, compounds structurally similar to 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

Case Studies and Research Findings

- Anticancer Activity : A study involving a series of benzamide derivatives indicated that compounds with similar structures to 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide exhibited potent inhibition of RET kinase, a target in various cancers . The findings suggest that this compound could serve as a lead for developing RET inhibitors.

- Multidrug Resistance Reversal : Another investigation focused on the reversal of P-glycoprotein (P-gp) mediated drug resistance in cancer cells. Compounds with similar furan and pyridine substitutions were found to effectively inhibit P-gp activity, enhancing the efficacy of chemotherapeutic agents .

- Antiviral Screening : A recent screening of furan derivatives identified several compounds with low cytotoxicity and significant antiviral activity against SARS-CoV-2 main protease. Although not directly tested, the structural similarities suggest potential efficacy for 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide in this context .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 2,5-dichloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide?

Methodological Answer: This compound is synthesized via acylation of substituted amines with activated benzoyl chloride derivatives. A typical protocol involves:

Reacting 2,5-dichlorobenzoyl chloride with furan-2-ylmethylamine and pyridin-2-ylmethylamine in a stepwise manner under anhydrous conditions (e.g., in dichloromethane or THF).

Using a base like triethylamine to neutralize HCl generated during the reaction.

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Key Considerations:

- Control stoichiometry to avoid mono-substitution byproducts.

- Monitor reaction progress using TLC or HPLC to ensure complete conversion.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns and verify the absence of unreacted amines. For example, the absence of NH signals in 1H NMR confirms successful N-alkylation .

- IR Spectroscopy : A strong C=O stretch (~1640–1680 cm⁻¹) confirms the benzamide backbone.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to dichlorobenzoyl fragments) .

Q. How is X-ray crystallography applied to determine its crystal structure?

Methodological Answer:

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for refinement, optimizing parameters like displacement ellipsoids and hydrogen bonding. The program’s constraints (e.g., DFIX for bond lengths) ensure accurate geometry .

- Validation : Cross-check with the Cambridge Structural Database (CSD) to identify structural motifs (e.g., hydrogen-bonded dimers common in benzamides) .

Advanced Research Questions

Q. How can conformational polymorphism affect the biological activity of this compound?

Methodological Answer: Polymorphism arises from variations in molecular packing (e.g., hydrogen-bonding networks or π-π stacking). To study this:

Crystallize the compound under different conditions (solvent, temperature).

Compare unit cell parameters and intermolecular interactions using Mercury (CCDC software).

Correlate crystal forms with solubility and bioavailability via dissolution assays .

Example : A study of difluorobenzamide analogs showed that twisted conformations (e.g., interplanar angles >30°) reduced binding affinity to target enzymes .

Q. How can computational methods resolve contradictions between experimental and predicted reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare with experimental reactivity (e.g., hydrolysis rates in acidic/basic conditions).

- Molecular Dynamics (MD) : Simulate solvation effects to explain discrepancies in reaction yields (e.g., THF vs. DMF as solvents) .

- Case Study : For dichlorobenzamides, DFT predicted higher reactivity at the 5-position, but experimental halogenation favored the 3-position due to steric hindrance .

Q. What strategies are used to optimize synthetic yields while minimizing impurities?

Methodological Answer:

Q. Data Contradiction Analysis :

Q. How is hydrogen-bonding analyzed in its supramolecular assemblies?

Methodological Answer:

- Crystallographic Analysis : Identify N–H⋯O/N–H⋯N interactions using Mercury. Measure donor-acceptor distances (typically 2.8–3.2 Å) and angles (>120°) .

- Thermal Analysis : DSC/TGA reveals stability differences between hydrogen-bonded polymorphs. For example, dimers with R₂²(8) motifs exhibit higher melting points .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Q. Data Reproducibility and Validation

Q. How can researchers validate structural data against existing databases?

Methodological Answer:

Q. Impurity Profiling

Q. What analytical methods detect process-related impurities?

Methodological Answer:

| Impurity Type | Detection Method |

|---|---|

| Mono-alkylated byproducts | HPLC (C18 column, 220 nm detection). |

| Chlorinated isomers | GC-MS with electron ionization. |

Example : A study identified N-(pyridin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide as a major impurity (retention time: 12.3 min) using reverse-phase HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.